Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is a bicyclic compound with significant interest in organic and medicinal chemistry. Its molecular formula is , and it has a molecular weight of 155.2 g/mol. The compound is classified under oxazines, which are heterocyclic compounds containing an oxygen atom in a six-membered ring along with nitrogen atoms.
This compound can be sourced from various chemical suppliers and research articles. It is classified as a bicyclic heterocyclic compound, specifically an oxazine derivative, which is known for its diverse biological activities and applications in pharmaceuticals. The compound's structure features a fused pyridine and oxazine ring system, contributing to its unique chemical properties.
The synthesis of hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one can be approached through several methods, often involving the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of 1,4-dihydropyridines with isocyanates or other electrophiles to form the oxazine ring.
The molecular structure of hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one can be represented by the following SMILES notation: O=C1CCN2CCOCC2C1
. This notation indicates the presence of a carbonyl group (C=O) attached to a nitrogen-containing ring.
While specific reactions involving hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one are not extensively documented, related compounds have been studied for their reactivity. For instance, decarboxylative coupling reactions involving oxamic acids have been explored in the context of similar heterocycles.
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one exhibits biological activity through its interaction with various cellular targets. Notably, it has been shown to inhibit cyclin-dependent kinase 8 (CDK8), which plays a crucial role in regulating transcription and cell cycle progression.
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is typically a solid at room temperature. Its melting point and solubility characteristics can vary based on purity and crystalline form.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to extreme pH or oxidative agents.
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one has several scientific applications:
The cyclocondensation approach represents a fundamental strategy for constructing the hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one scaffold. This method typically involves the reaction of piperidine-derived precursors with oxazine-forming components under acid or base catalysis. A particularly efficient one-pot, three-component reaction has been developed using trifluoroacetoacetic ester, methyl ketones, and amino alcohols, which proceeds chemo- and regioselectively to yield hexahydropyrido[2,1-c][1,4]oxazin-6-ones. This multicomponent approach demonstrates remarkable versatility, with reaction pathways highly dependent on the specific diamine structure and reaction conditions employed [2].
Optimization studies reveal that solvent choice significantly impacts yield and reaction efficiency. Polar aprotic solvents like 1,4-dioxane facilitate higher conversions compared to non-polar alternatives. Microwave irradiation has emerged as a powerful tool for accelerating these cyclocondensation reactions while minimizing byproduct formation. For instance, reactions performed in a microwave reactor at controlled temperatures (80-100°C) demonstrate 20-30% yield improvements over conventional heating methods. Catalyst screening indicates that Brønsted acids like p-toluenesulfonic acid (PTSA) provide superior results compared to Lewis acid catalysts for these transformations [2] [5].
Table 1: Cyclocondensation Optimization Parameters for Hexahydropyrido-oxazine Synthesis
Amino Alcohol | Carbonyl Component | Solvent | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
2-Aminoethanol | Trifluoroacetoacetic ester | 1,4-Dioxane | None | 80 | 45 |
3-Aminopropanol | Acetylacetone | Toluene | PTSA (10 mol%) | 110 | 62 |
2-Aminoethanol | Ethyl benzoylacetate | DMF | Piperidine | 100 | 58 |
3-Aminopropanol | Trifluoroacetoacetic ester | DMSO | PTSA (5 mol%) | 90 | 71 |
Ring-closing metathesis (RCM) has emerged as a powerful alternative for constructing the bicyclic framework of hexahydropyrido[2,1-c][1,4]oxazines. This approach utilizes diene precursors featuring appropriately positioned olefin termini that undergo intramolecular cyclization in the presence of ruthenium-based catalysts. The synthesis typically begins with N-allylated piperidine derivatives that are further functionalized with allyl or propenyl groups to create the necessary diene system for RCM [3].
Catalyst screening reveals that second-generation Grubbs catalysts (e.g., H₂IMes(PCy₃)Cl₂Ru=CHPh) provide optimal results for this transformation, with typical loadings of 5-10 mol% in dichloromethane or toluene at reflux temperatures. The RCM approach offers exceptional functional group tolerance, allowing the incorporation of diverse substituents on the piperidine ring that might be incompatible with traditional cyclocondensation methods. Post-metathesis transformations, including hydrogenation of the newly formed double bond or oxidative cleavage, provide access to saturated derivatives or ring-expanded analogs. The versatility of this strategy is demonstrated in the synthesis of hexahydropyrido[4',3':4,5]pyrrolo[3,2-c]carbazole systems via a one-pot, two-step procedure from metathesized intermediates [3].
The development of asymmetric methodologies for synthesizing enantioenriched hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-ones represents a significant advancement in the field. Organocatalysis has proven particularly effective for achieving high stereochemical control, with cinchona alkaloid-derived catalysts demonstrating exceptional performance in the desymmetrization of prochiral intermediates. Chiral thiourea catalysts facilitate enantioselective Pictet-Spengler-type cyclizations through dual hydrogen-bond activation, enabling access to stereogenic centers at C1, C3, and C8 positions of the hexahydropyrido-oxazine core [4].
The mechanism involves precise activation of carbonyl electrophiles through hydrogen-bond donation while simultaneously deprotonating the nucleophilic component. Catalyst modifications, particularly at the C9-hydroxyl position of cinchonidine derivatives, dramatically influence enantioselectivity. For instance, 9-epi-amino-cinchonine thiourea catalysts achieve up to 98% ee in the cyclization of N-acyliminium precursors. These stereoselective syntheses have significant pharmacological implications, as evidenced by hypoxia-selective cytotoxicity observed in benzo[1,4]oxazine derivatives. The distinct biological profiles of enantiomers underscore the importance of asymmetric methods, with the (S)-enantiomer of compound 10 showing 8-fold greater hypoxia-selective cytotoxicity than its (R)-counterpart in HepG2 cell models [4].
Table 2: Organocatalysts for Enantioselective Hexahydropyrido-oxazine Synthesis
Catalyst Class | Catalyst Structure | Reaction Type | ee (%) | Key Interactions |
---|---|---|---|---|
Cinchona-thiourea | Hydroquinine-derived thiourea | Iminium cyclization | 92 | Dual H-bonding activation |
Squaramide | Quinine-squaramide | Michael-cyclization | 88 | Ion pair stabilization |
Phosphoric acid | TRIP | Friedel-Crafts | 95 | Chiral anion phase transfer |
Pyrrolidinimide | Jørgensen-Hayashi | Mannich cyclization | 90 | Enamine activation |
Transition metal catalysis enables strategic bond formations in advanced hexahydropyrido-oxazine intermediates, facilitating access to structurally diverse derivatives. Palladium-catalyzed cross-coupling reactions feature prominently, with Suzuki-Miyaura couplings enabling the introduction of aryl and heteroaryl groups at various positions of the bicyclic scaffold. Optimized conditions employ Pd(PPh₃)₄ (2-5 mol%) with aqueous K₂CO₃ in toluene/ethanol mixtures at 70-85°C, achieving conversions exceeding 85% for electron-neutral arylboronic acids [5].
Recent innovations focus on C-H functionalization strategies to streamline synthetic routes. Palladium(II)-catalyzed direct arylation at the C6 position of hexahydropyrido-oxazines proceeds efficiently using aryl iodides and N-heterocyclic carbene (NHC) ligands. Copper-mediated N-arylation allows diversification of the oxazine nitrogen, particularly valuable for creating analogs of bioactive compounds. The sequential application of these metal-catalyzed transformations is exemplified in the synthesis of phthalimide-acridinedione hybrids, where Sonogashira coupling followed by copper-assisted cyclization yields complex polycyclic architectures. These hybrid structures demonstrate enhanced anticancer activity against multiple cancer cell lines (H460, A431, A549, MDA-MB-231) while sparing normal human skin fibroblasts, highlighting the therapeutic potential enabled by transition metal-mediated diversification [5].
Table 3: Transition Metal-Catalyzed Modifications of Hexahydropyrido-oxazines
Reaction Type | Catalyst System | Coupling Partner | Position Modified | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | C6 | 75-92 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | C2 | 68-85 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aryl amines | N4 | 70-88 |
C-H Arylation | Pd(OAc)₂/NHC | Aryl iodides | C9 | 60-78 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0